Litomeglovir

Description

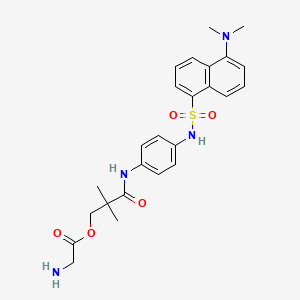

Structure

3D Structure

Properties

CAS No. |

321915-31-5 |

|---|---|

Molecular Formula |

C25H30N4O5S |

Molecular Weight |

498.6 g/mol |

IUPAC Name |

[3-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]anilino]-2,2-dimethyl-3-oxopropyl] 2-aminoacetate |

InChI |

InChI=1S/C25H30N4O5S/c1-25(2,16-34-23(30)15-26)24(31)27-17-11-13-18(14-12-17)28-35(32,33)22-10-6-7-19-20(22)8-5-9-21(19)29(3)4/h5-14,28H,15-16,26H2,1-4H3,(H,27,31) |

InChI Key |

JGBNAEIGTWFNMF-UHFFFAOYSA-N |

SMILES |

CC(C)(COC(=O)CN)C(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C |

Canonical SMILES |

CC(C)(COC(=O)CN)C(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Litomeglovir; |

Origin of Product |

United States |

Elucidation of Litomeglovir S Molecular Mechanism of Antiviral Action

Interaction with Viral Replication Machinery

Further research and publication in peer-reviewed journals would be necessary to provide the specific details requested for the chemical compound "this compound."

No Information Found for "this compound"

Following a comprehensive search for the chemical compound "this compound," no specific information pertaining to its molecular mechanism of antiviral action, active site binding, chain termination mechanisms, mutagenic effects, or influence on host cellular pathways could be located in the public domain.

The searches for "this compound" and its associated mechanisms did not yield any relevant results. This suggests that "this compound" may be a compound that is not currently documented in publicly accessible scientific literature, databases, or other informational resources. It is possible that the compound is proprietary, in a very early stage of development and not yet publicly disclosed, or a novel theoretical construct not yet synthesized or studied.

Without any available data, it is not possible to provide a scientifically accurate and informative article on the "" or its effects on host cellular pathways as outlined in the user's request. The strict adherence to the provided outline and the exclusion of information not directly related to "this compound" cannot be fulfilled due to the complete absence of specific information on this compound.

Therefore, the generation of the requested article is not feasible at this time. Further research and publication on "this compound" would be required for the scientific community to elucidate and document its properties and mechanisms of action.

Structure Activity Relationship Sar and Structural Biology of Litomeglovir

Design Principles for Optimized Nucleoside Analogue Scaffolds

The development of antiviral compounds often employs rational design approaches aimed at creating molecules that selectively interfere with viral replication processes while minimizing harm to host cells. virology-online.comcapes.gov.br Nucleoside analogues are a prominent class of antivirals designed to mimic natural nucleosides, potentially disrupting viral biosynthesis upon incorporation. virology-online.comacs.org

Rational Design Approaches in Antiviral Compound Development

Rational drug design in antiviral therapy involves targeting specific steps in the viral life cycle, requiring detailed knowledge of viral mechanisms. virology-online.com For nucleoside analogues, this often means designing compounds that can be phosphorylated by viral or cellular kinases and then either inhibit viral polymerases or be incorporated into the growing viral nucleic acid chain, causing termination or errors. virology-online.comcapes.gov.bracs.org While early antiviral discovery sometimes relied on screening, a more rational approach focuses on inhibiting specific viral targets. virology-online.com The development of nucleotide analogues, which are already phosphorylated, has also been explored for more rational design as they bypass the initial phosphorylation step required for nucleoside analogues. capes.gov.bracs.org

Exploration of C4-Modified Nucleoside Analogues for Enhanced Activity

Modifications at the C4' position of the sugar ring in nucleoside analogues have been explored to influence properties such as enzymatic and acidic stability, lipophilicity, and sugar puckering, which can impact cell permeability and bioavailability. acs.orgrsc.org These modifications can also affect the conformation of the furanose ring, potentially influencing recognition by viral enzymes. acs.org While some C4'-modified nucleosides have shown promise, the impact of such modifications can vary depending on the specific analogue and target virus. acs.orgrsc.orgasm.org For example, replacing the furanose oxygen with sulfur in some nucleoside analogues has shown a decrease in antiviral activity compared to the parent compound. worktribe.com

Impact of Specific Structural Modifications on Litomeglovir's Antiviral Efficacy

Maribavir is a benzimidazole (B57391) L-riboside, and its antiviral activity is dependent on its specific chemical structure, including the nucleobase and the L-ribofuranosyl sugar moiety. drugbank.comguidetopharmacology.orgnih.govresearchgate.net

Maribavir contains four chiral centers in its ribofuranosyl moiety, leading to the potential for multiple stereoisomers. google.comgoogle.comgoogleapis.com Studies have shown that the L-ribofuranosyl configuration is crucial for Maribavir's anti-HCMV properties. nih.govmdpi.com For instance, replacing the L-sugar configuration with the corresponding D-riboside in certain Maribavir analogues resulted in a total loss of anti-HCMV activity. mdpi.com

Analysis of Nucleobase Modifications

Maribavir features a 5,6-dichloro-2-(isopropylamino)benzimidazole nucleobase. wikipedia.orguni.lugoogle.com The benzimidazole scaffold is a key component of Maribavir's structure and is shared with other antiviral nucleosides like BDCRB. nih.govmdpi.com Research exploring analogues of Maribavir has involved modifying the benzimidazole core, such as replacing it with an imidazo[4,5-b]pyridine scaffold. mdpi.comresearchgate.netnih.gov However, such modifications, even if seemingly slight, can lead to a loss of antiviral activity. mdpi.comnih.gov This highlights the importance of the specific benzimidazole substitution pattern and its interaction with the viral target, pUL97.

Mutations in the UL97 gene can confer resistance to Maribavir, indicating specific interactions between the nucleobase portion of Maribavir and the kinase. researchgate.netnih.govmdpi.comdigitellinc.com For example, mutations like F342Y and C480F in UL97 have been associated with resistance to Maribavir. mdpi.com

Sugar Moiety Alterations and Conformational Constraints

The L-ribofuranosyl sugar moiety is integral to Maribavir's structure and activity. drugbank.comnih.govresearchgate.net The specific stereochemistry of the sugar is critical, with the L-configuration being essential for potent anti-HCMV activity. nih.govmdpi.com Alterations to the sugar ring, such as changes in ring size or the removal of the furanose oxygen, can significantly impact the biological activity of nucleoside analogues. worktribe.comnih.gov

The sugar moiety's conformation can influence how the nucleoside analogue is recognized and processed by enzymes. While specific data on the conformational constraints of Maribavir's sugar moiety and their precise impact on pUL97 binding were not extensively detailed in the search results, general principles of nucleoside analogue design suggest that sugar modifications can affect the molecule's ability to fit into the active site of viral kinases and polymerases. acs.orgasm.orgnih.gov

Maribavir contains four chiral centers within its ribofuranosyl structure, contributing to its specific three-dimensional orientation. google.comgoogle.comgoogleapis.com In vivo isomerization of Maribavir can occur, resulting in the formation of stereoisomers with potentially different biological activities, which might dilute the effective concentration of the active compound. google.comgoogle.comgoogleapis.com

Phosphate (B84403) Prodrug Strategies (e.g., ProTide Technology)

Nucleoside analogues often require intracellular phosphorylation to their active triphosphate forms to exert antiviral effects. acs.org However, the efficiency of this phosphorylation can be a limiting factor for some compounds, and charged phosphate groups can hinder cellular uptake. acs.org

Phosphate prodrug strategies, such as ProTide technology, aim to improve the delivery of the phosphorylated nucleotide analogue into cells, bypassing the initial phosphorylation steps or enhancing membrane permeability. rsc.orgworktribe.com These strategies involve masking the charged phosphate group with lipophilic moieties that are cleaved intracellularly to release the active nucleotide. While the search results mention ProTide technology in the context of other nucleoside analogues and antiviral development, specific details on the application or investigation of ProTide strategies for Maribavir were not prominently featured. rsc.orgworktribe.commdpi-res.comresearchgate.netcolab.ws However, Maribavir's active form is understood to involve its interaction with the ATP-binding site of UL97, implying a level of phosphorylation or mimicking of a phosphorylated state for optimal interaction. nih.govresearchgate.net Maribavir diphosphate (B83284) is a known metabolite. sigutlabs.com

Molecular Modeling and Computational Chemistry in this compound SAR

Molecular modeling and computational chemistry play a significant role in modern drug discovery and SAR studies by providing theoretical approaches to understand molecular interactions and predict biological activity. These methods can complement experimental data and offer insights that are difficult to obtain otherwise dibru.ac.inplos.orgrsc.org. Techniques such as ligand-protein docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore development are valuable tools in this regard dibru.ac.inplos.orgrsc.orgdergipark.org.trijrpr.comresearchgate.netresearchgate.netfarmaciajournal.commdpi.com. While these computational approaches are widely applied in the study of antiviral compounds and their targets, detailed research findings specifically focusing on the application of these methods to elucidate the SAR of this compound were not extensively available in the consulted literature.

Ligand-Protein Docking Studies

Ligand-protein docking is a computational technique used to predict the preferred binding orientation (pose) of a ligand within the binding site of a target protein researchgate.net. The goal is to estimate the strength of the interaction and identify the key residues involved in binding researchgate.net. For a compound like this compound, docking studies with the CMV DNA terminase complex could theoretically provide insights into how the molecule fits into the active site and what specific interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) drive its binding affinity and inhibitory activity researchgate.net. Such studies are valuable for understanding the molecular basis of inhibition and for guiding structural modifications to improve binding. While docking is a standard tool in drug discovery and has been applied to various antiviral targets, specific detailed ligand-protein docking studies specifically focused on this compound binding to the CMV DNA terminase complex were not found in the provided search results. One study mentioned this compound in the context of virtual screening against a different target (SARS-CoV-2 nsp16) and reported a docking score, but without providing detailed analysis of the binding interactions relevant to its known antiviral mechanism against CMV.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive mathematical models that correlate a set of numerical descriptors representing the molecular structure with a measure of biological activity rsc.org. By analyzing a series of compounds with varying structures and measured activities, QSAR models can identify which structural features or physicochemical properties are most important for activity rsc.org. These models can then be used to predict the activity of new, untested compounds, thereby guiding the synthesis of novel analogs with potentially improved properties. While QSAR is a widely used approach in medicinal chemistry for optimizing lead compounds and understanding SAR rsc.orgresearchgate.netfarmaciajournal.com, specific QSAR studies focused on a series of this compound analogs and their activity against CMV were not detailed in the consulted literature.

Synthetic Methodologies for Litomeglovir and Its Chemical Precursors

Retrosynthetic Analysis of the Litomeglovir Chemical Structure

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors. wikipedia.org This process helps to identify key chemical bonds and strategic disconnections that can form the basis of a forward synthetic plan.

For a hypothetical nucleoside analogue like this compound, the primary retrosynthetic disconnection is the C-N glycosidic bond that links the sugar moiety to the nucleobase. This disconnection yields two key synthons: an electrophilic sugar precursor and a nucleophilic nucleobase. wikipedia.org The sugar synthon's corresponding synthetic equivalent is typically a glycosyl donor, such as a glycosyl halide or acetate, activated at the anomeric carbon (C1′). The nucleobase equivalent is often a silylated derivative to enhance its nucleophilicity and solubility. nih.govrsc.org

Further retrosynthetic analysis would focus on simplifying the modified sugar and the nucleobase moieties. For the sugar part, this could involve disconnecting specific modifications, such as fluoro or azido groups, to reveal a simpler carbohydrate starting material. Similarly, the nucleobase can be broken down into smaller, acyclic precursors based on established heterocyclic chemistry principles. This logical, step-wise deconstruction provides a clear roadmap for potential synthetic routes.

Established Synthetic Routes for Nucleoside Analogue Core Structures

The synthesis of nucleoside analogues is a well-established field, with numerous methods developed to construct the core structure efficiently and with high stereocontrol. nih.govrsc.orgrsc.org These routes are foundational for assembling a molecule like this compound.

The formation of the glycosidic bond is a critical step in nucleoside synthesis. The challenge lies in controlling the stereochemistry at the anomeric center to obtain the desired β-anomer, which is typically the biologically active form.

One of the most widely used methods is the Vorbrüggen glycosylation . This reaction involves coupling a silylated nucleobase with a protected glycosyl halide or acetate in the presence of a Lewis acid catalyst. The reaction proceeds through an oxocarbenium ion intermediate. nih.govrsc.org The stereochemical outcome is often directed by the protecting group at the C2′ position of the sugar. A participating group (e.g., an acetyl group) at C2′ will typically lead to the formation of the β-anomer with high selectivity.

Other methods include using thioglycosides as glycosyl donors, which can be activated under specific conditions to react with nucleobases. acs.orgresearchgate.netsigmaaldrich.com Tuning the protecting groups on the sugar's hydroxyls can influence the α/β ratio of the resulting nucleoside. acs.orgresearchgate.netsigmaaldrich.com

Table 1: Comparison of Common Stereoselective Glycosylation Methods

| Method | Glycosyl Donor | Activator/Catalyst | Key Features |

|---|---|---|---|

| Vorbrüggen Glycosylation | Glycosyl Halide/Acetate | Lewis Acids (e.g., SnCl₄, TMSOTf) | Widely applicable; C2' participating group ensures β-selectivity. nih.govrsc.org |

| Thioglycoside Method | Thioglycoside | Halogenating Agents (e.g., NIS/TfOH) | Mild activation conditions; stereoselectivity can be tuned. acs.orgresearchgate.netsigmaaldrich.com |

| Glycosyl Trichloroacetimidate Method | Trichloroacetimidate | Lewis Acids (e.g., BF₃·OEt₂) | Highly reactive donors; good for acid-sensitive substrates. |

| Enzymatic Synthesis | Pentose-1-phosphate | Nucleoside Phosphorylases (NPs) | Perfect regio- and stereoselectivity under mild conditions. rsc.org |

Synthesizing C4′-modified nucleosides has also gained attention for developing antiviral agents. nih.govresearchgate.net These syntheses often involve complex, multi-step routes to construct the uniquely modified sugar scaffold before it is coupled with the desired nucleobase. nih.govresearchgate.net

Advanced Synthetic Strategies for Diversification of this compound Analogues

To explore the structure-activity relationship and optimize the therapeutic profile of this compound, it is essential to synthesize a diverse range of analogues. Advanced synthetic strategies are employed to facilitate this diversification in an efficient and sustainable manner.

Modular synthesis provides a powerful platform for the rapid generation of compound libraries. nih.govresearchgate.net This approach involves preparing a collection of "modules"—in this case, various modified sugar moieties and diverse nucleobases—which can then be combined in a systematic way. Traditional synthetic routes for nucleoside analogues are often lengthy and linear, making the generation of analogues a time-consuming process. nih.govresearchgate.net

Recent innovations have focused on developing shorter, more modular routes. For example, a 5-step modular process for C4′-modified nucleoside analogues has been reported, which represents a significant reduction in step-count compared to traditional 9-16 step syntheses. nih.govresearchgate.net Such an approach would be highly beneficial for creating a library of this compound analogues, allowing for the exploration of various substitutions on both the sugar and the base to identify candidates with improved activity.

Key areas of focus in green nucleoside chemistry include:

Use of Safer Solvents: Replacing traditional, hazardous organic solvents with greener alternatives like water, ionic liquids, or bio-derived solvents. huarenscience.comthieme-connect.de

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thus minimizing waste. huarenscience.com

Catalysis: Employing catalytic methods, including biocatalysis, to replace stoichiometric reagents, which reduces waste and often allows for milder reaction conditions.

Energy Efficiency: Developing reactions that can be performed at ambient temperatures and pressures to reduce energy consumption. thieme-connect.de

Solvent- and Catalyst-Free Reactions: In some cases, reactions can be performed under solvent-free conditions, for example, by heating the neat reactants, which significantly reduces the environmental impact. rsc.org

Table 2: Application of Green Chemistry Principles in Nucleoside Synthesis

| Green Chemistry Principle | Application in Nucleoside Synthesis | Benefit |

|---|---|---|

| Safer Solvents | Use of water or ionic liquids for protection/deprotection steps. huarenscience.comthieme-connect.de | Reduced toxicity and environmental impact. |

| Atom Economy | One-pot synthesis procedures where multiple steps are combined without isolating intermediates. tandfonline.com | Minimized waste generation and increased efficiency. |

| Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the sugar moiety. huarenscience.com | Reduced dependency on finite petrochemical resources. |

| Catalyst-free reactions | C-N coupling reactions performed under solvent- and catalyst-free conditions. rsc.org | Simplified purification and reduced environmental burden. |

By integrating these principles, the synthesis of this compound and its analogues can be made not only scientifically robust but also environmentally responsible.

Challenges and Innovations in Industrial-Scale Synthesis of Antiviral Compounds

The large-scale production of antiviral compounds is a complex endeavor, fraught with scientific and logistical challenges. The molecular architecture of many antiviral agents is often intricate, featuring multiple stereocenters and sensitive functional groups. This complexity necessitates lengthy and sophisticated synthetic routes, which can be difficult to scale up from the laboratory to an industrial setting. Key challenges include ensuring stereochemical purity, managing hazardous reagents, minimizing environmental impact, and controlling costs to ensure broad accessibility of the medication.

In response to these challenges, significant innovation has occurred in the field of chemical manufacturing, with a strong focus on developing more efficient, safer, and sustainable synthetic processes.

Innovations in Antiviral Synthesis:

Continuous Flow Chemistry: One of the most transformative innovations is the adoption of continuous flow chemistry. Unlike traditional batch processing, where reactants are mixed in a large vessel, flow chemistry involves pumping reagents through a network of tubes or channels. This technology offers superior control over reaction parameters like temperature and pressure, leading to higher yields and better impurity profiles. The small reaction volumes at any given time enhance safety, especially for highly exothermic or hazardous reactions. Flow chemistry also enables the "telescoping" of multiple reaction steps, where the output from one reactor flows directly into the next, eliminating the need for intermediate isolation and purification.

Table 1: Comparison of Batch vs. Continuous Flow Processing for a Representative Acylation Reaction

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Reaction Time | 12 - 24 hours | 5 - 30 minutes |

| Typical Yield | 75 - 85% | 90 - 99% |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, rapid heat dissipation |

| Safety Profile | Higher risk with large volumes of hazardous materials | Inherently safer due to small reactor volumes |

| Process Control | Moderate | Precise control over parameters |

| Scalability | Requires larger vessels, can be challenging | Achieved by running for longer times ("scaling out") |

Biocatalysis: The use of enzymes as catalysts (biocatalysis) represents a significant advancement in green chemistry for pharmaceutical synthesis. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and can exhibit exceptional levels of stereoselectivity and regioselectivity. This specificity reduces the formation of unwanted byproducts, simplifying purification processes. Engineered enzymes are now used in the industrial synthesis of various antiviral drugs and their intermediates, offering a more sustainable alternative to traditional chemical catalysts.

Table 2: Advantages of Biocatalysis in Pharmaceutical Synthesis

| Feature | Description | Impact on Antiviral Synthesis |

|---|---|---|

| High Selectivity | Enzymes can distinguish between similar functional groups and create specific stereoisomers. | Reduces the need for protecting groups and complex purification steps. |

| Mild Conditions | Reactions occur at or near room temperature and atmospheric pressure in aqueous media. | Lowers energy consumption and reduces the use of volatile organic solvents. |

| Reduced Waste | High selectivity leads to fewer byproducts. | Improves atom economy and minimizes environmental impact. |

| Safety | Avoids the use of toxic heavy metal catalysts and harsh reagents. | Creates a safer manufacturing environment. |

Green Chemistry Approaches: Beyond flow chemistry and biocatalysis, the broader principles of green chemistry are increasingly being integrated into antiviral drug manufacturing. This includes the use of safer, renewable, or biodegradable solvents, designing synthetic routes with higher atom economy (maximizing the incorporation of reactant atoms into the final product), and minimizing derivatization steps. The development of catalytic processes to replace stoichiometric reagents has also been a key focus, significantly reducing waste generation.

These innovations are crucial for overcoming the inherent difficulties in producing complex antiviral medications. By creating more efficient, safer, and environmentally benign manufacturing processes, the pharmaceutical industry can better respond to global health needs, including the challenges posed by emerging viral threats.

Mechanisms of Viral Resistance to Litomeglovir

Genetic Basis of Litomeglovir Resistance

Viral resistance often has a genetic basis, involving mutations in the viral genome. These mutations can alter the target protein of the drug or affect viral processes in ways that circumvent the drug's inhibitory effects.

Identification of Resistance-Associated Mutations in Viral Genes (e.g., Polymerase Genes)

Resistance to antiviral compounds frequently involves mutations in genes encoding viral enzymes essential for replication, such as viral polymerases. These mutations can directly interfere with the drug's binding or activity. While specific mutations conferring resistance to this compound were not identified in the consulted literature, studies on other antivirals targeting viral polymerases, particularly in herpesviruses like human cytomegalovirus (CMV) and herpes simplex virus (HSV), have revealed various resistance-associated mutations within the polymerase gene (UL54 in CMV, Pol in HSV). These mutations can be located in conserved regions of the polymerase or in other domains affecting its function.

Molecular Mechanisms of Resistance Evasion

Beyond specific genetic mutations, viruses can employ various molecular mechanisms to evade the effects of antiviral drugs.

Altered Drug Target Affinity (e.g., Reduced Binding to Viral Polymerase)

A primary mechanism of resistance involves alterations in the drug's target protein that lead to reduced binding affinity of the drug. If this compound targets a viral enzyme like a polymerase, mutations in the gene encoding this enzyme could result in a modified protein structure at the drug binding site, thereby decreasing the drug's ability to bind effectively and exert its inhibitory effect.

Impaired Intracellular Metabolism of this compound

Many antiviral drugs are prodrugs that require intracellular phosphorylation or other metabolic activation to become active. Impaired intracellular metabolism of the drug can lead to reduced levels of the active form, thus conferring resistance. While the metabolic pathway of this compound was not detailed in the search results, for other antivirals, resistance mutations can affect viral or cellular enzymes responsible for drug activation. For example, resistance to ganciclovir, another antiviral, can occur through mutations in the viral UL97 kinase gene, which is involved in the initial phosphorylation of the drug.

Enhanced Viral Excision or Proofreading Mechanisms

Some viruses possess proofreading mechanisms, often associated with their polymerase enzymes, that can excise incorrectly incorporated nucleotides or even remove incorporated antiviral drug analogs. An enhancement of these viral excision or proofreading activities could potentially reduce the incorporation or increase the removal of the active form of this compound (if it acts as a nucleotide analog), thereby contributing to resistance.

Phenotypic Characterization of this compound-Resistant Viral Strains

Phenotypic characterization of antiviral resistance involves assessing the susceptibility of a viral strain to an antiviral drug in a laboratory setting. This typically measures the concentration of the drug required to inhibit viral replication by a certain percentage (e.g., 50% or 90%), often expressed as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). hiv.gov Resistant strains are identified by a significant increase in these values compared to a reference wild-type strain. hiv.gov

Phenotypic assays provide a direct measure of the functional impact of resistance mutations on viral susceptibility. hiv.gov While genotypic testing identifies specific mutations, phenotypic characterization confirms whether these mutations translate into reduced susceptibility to this compound. hiv.gov This involves isolating viral strains from individuals experiencing treatment failure and testing their susceptibility to this compound in cell culture assays. hiv.gov Data from such studies would typically show a fold-increase in the EC50 or IC50 for resistant isolates compared to susceptible strains.

Interactive Table 1: Illustrative Phenotypic Susceptibility Data (Hypothetical)

| Viral Strain | EC50 (µM) | Fold-Increase in EC50 (vs. Wild-Type) | Resistance Level (Illustrative) |

| Wild-Type Reference | 0.5 | 1.0 | Susceptible |

| Resistant Isolate A | 5.0 | 10.0 | Low-Level Resistance |

| Resistant Isolate B | 50.0 | 100.0 | High-Level Resistance |

Note: This table presents hypothetical data for illustrative purposes only, demonstrating how phenotypic resistance might be quantified.

Strategies to Combat and Prevent Resistance Development

Combating and preventing the development of resistance to this compound is crucial for its long-term effectiveness. Strategies focus on minimizing the selection pressure for resistant variants and introducing agents active against resistant strains.

Combination Antiviral Therapies

Combination antiviral therapy involves the simultaneous use of two or more antiviral drugs with different mechanisms of action. numberanalytics.comalliedacademies.org This approach offers several advantages in managing viral infections and mitigating resistance. By targeting multiple steps in the viral life cycle, combination therapy makes it more difficult for the virus to develop resistance through a single mutation or set of mutations. numberanalytics.comalliedacademies.org If a mutation confers resistance to one drug, the virus remains susceptible to the other drug(s) in the combination, which can suppress the replication of the emergent resistant strain. numberanalytics.comalliedacademies.org

The use of combination therapy has been effective in reducing the risk of resistance in the treatment of other viral infections, such as HIV and hepatitis C. alliedacademies.org Applying this strategy to this compound would involve identifying other antiviral compounds that exhibit synergistic or additive effects with this compound and have distinct resistance profiles. Studies evaluating combinations of this compound with other antivirals would be essential to determine optimal drug pairings and dosing strategies to maximize efficacy and minimize resistance emergence. nih.gov

Development of Second-Generation this compound Analogues

Another strategy to overcome resistance is the development of second-generation analogues of this compound. This involves designing new compounds that are structurally similar to this compound but are modified to retain activity against viral strains that have become resistant to the parent compound. i-base.infonih.govnih.gov Resistance to the initial drug often arises from specific mutations in the viral target. nih.govnih.gov Second-generation analogues are designed to bind effectively to the mutated target or to bypass the resistance mechanism. i-base.infonih.gov

Research into second-generation this compound analogues would involve identifying the specific mutations that confer resistance to this compound and then synthesizing and testing new compounds for activity against viral strains carrying these mutations. nih.gov Successful second-generation analogues would ideally exhibit potent antiviral activity against both wild-type and this compound-resistant strains, offering an alternative treatment option when resistance emerges. i-base.infonih.gov

Preclinical Research Methodologies for Litomeglovir Evaluation

In Vitro Antiviral Efficacy Assays

In vitro antiviral efficacy assays are fundamental to preclinical evaluation, providing initial insights into a compound's ability to inhibit viral activity in cell culture systems. These assays utilize live cells infected with a target virus and measure the compound's effect on various aspects of the viral life cycle. nih.govnih.gov

Cell-Based Assays for Viral Replication Inhibition

Cell-based assays are widely used to evaluate the activity and response of live cells under specific conditions, including viral infection. promega.com.aulibretexts.orgibtbioservices.com They offer a more biologically relevant context compared to biochemical assays, as they assess a compound's effects within a cellular environment. ibtbioservices.com In the context of antiviral research, cell-based assays are designed to measure the inhibition of viral replication within infected host cells. nih.govmdpi.com These assays can provide direct insights into how cells behave in response to stimuli and are essential for testing the efficacy of therapeutic compounds. promega.com.au

High-Throughput Screening Platforms for Litomeglovir Activity

High-throughput screening (HTS) is a critical tool in modern drug discovery that enables the rapid testing of large libraries of chemical compounds against specific biological targets or pathways. assay.workstechnologynetworks.compressbooks.pub In antiviral research, HTS platforms are adapted to screen vast numbers of compounds for their ability to inhibit viral replication in cell-based assays. nih.govbiorxiv.org This involves miniaturizing assays into multi-well plates (e.g., 96, 384, or 1536 wells) and utilizing robotics and automation to handle liquid dispensing, incubation, and detection. assay.workstechnologynetworks.compressbooks.pubresearchgate.net HTS allows for the efficient identification of "hits," which are compounds that show a desired activity, such as inhibiting viral replication. assay.workspressbooks.pub While HTS is a standard approach in preclinical antiviral discovery, specific detailed results from high-throughput screening platforms evaluating this compound activity were not found in the consulted literature. assay.workstechnologynetworks.compressbooks.pubbiorxiv.orgresearchgate.netresearchgate.netnih.gov

Quantitative Measurement of Viral Load and Cytopathic Effect

Quantitative measurement of viral load and cytopathic effect (CPE) are key readouts in cell-based antiviral assays. Viral load refers to the amount of virus present in a sample, often measured as the number of viral RNA copies per milliliter of blood or cell culture supernatant. nih.govnih.gov Techniques like quantitative real-time PCR (RT-qPCR) are commonly used to quantify viral RNA or DNA, providing a sensitive measure of viral replication inhibition. mdpi.comcreative-diagnostics.com

Cytopathic effect (CPE) refers to the observable changes in host cell morphology caused by viral infection. creative-diagnostics.com These changes can include cell lysis, rounding, detachment, or the formation of syncytia. creative-diagnostics.com The inhibition of viral-induced CPE is a direct indicator of a compound's antiviral activity. biorxiv.orgcreative-diagnostics.com CPE can be measured quantitatively using various methods, such as vital dye uptake assays (e.g., neutral red uptake) or luminescent/colorimetric assays that assess cell viability or metabolic activity (e.g., ATP content). nih.govpromega.com.aubiorxiv.orgcreative-diagnostics.combmglabtech.comnih.govnih.gov A reduction in CPE in the presence of a test compound, compared to untreated infected cells, indicates protection of the host cells from viral damage due to inhibition of viral replication. biorxiv.orgcreative-diagnostics.combmglabtech.com While these methods are standard for evaluating antiviral efficacy in cell culture, specific quantitative data on viral load reduction or CPE inhibition by this compound were not available in the provided search results. promega.com.auibtbioservices.commdpi.combiorxiv.orgcreative-diagnostics.comcreative-diagnostics.combmglabtech.comnih.govnih.govmhmedical.com

Development and Validation of Robust In Vitro Assay Systems

The development and validation of robust in vitro assay systems are fundamental to the initial screening and characterization of antiviral compounds such as this compound. These systems utilize cell cultures infected with the target virus to evaluate the compound's ability to inhibit viral replication or other key steps in the viral life cycle. Establishing reliable in vitro assays requires careful consideration of cell line selection, virus strain, multiplicity of infection (MOI), and appropriate endpoints for measuring antiviral activity.

Various methodologies are employed to quantify viral infection and assess the efficacy of antiviral agents in vitro. These include plaque assays, which measure the reduction in infectious virus particles by counting the number of plaques (areas of cell lysis) formed in a cell monolayer. Tissue culture infectious dose 50 (TCID50) assays determine the viral titer by assessing the dilution at which 50% of the inoculated cell cultures show cytopathic effects (CPE). Real-time quantitative reverse transcription PCR (RT-qPCR) is used to quantify viral RNA levels within infected cells or in the culture supernatant, providing a measure of viral replication kinetics apub.kr.

More advanced in vitro systems include multi-readout assays (MRAs) that combine the quantitative measurement of several parameters of virus infection simultaneously. These parameters can include the intracellular production of viral proteins and genomes, enzymatic activities essential for viral replication, and the release of new virions mdpi.com. The development of such assays allows for a more comprehensive understanding of how an antiviral compound impacts different stages of the viral life cycle. For instance, an MRA system has been established to assess antivirals against SARS-CoV-2, incorporating measurements of viral protein expression, dsRNA production, and viral genome levels using techniques like in-cell fluorescence imaging and RT-qPCR mdpi.com. The validation of these in vitro assays is crucial and often involves testing known antiviral compounds with established activity against the target virus to ensure the assay's reliability and sensitivity apub.krmdpi.com.

Three-dimensional (3D) cellular assays and microphysiological systems (MPS), also known as organoids or tissue chips, represent increasingly sophisticated in vitro models. These systems aim to better recapitulate the complex architecture and function of human tissues and organs, potentially offering more physiologically relevant data compared to traditional 2D cell cultures oup.com. Developing and validating these 3D models for antiviral drug development requires establishing standardized endpoints and demonstrating their reproducibility and robustness, often through the use of reference compounds oup.com.

Examples of in vitro assays and their applications in antiviral research include:

| Assay Type | Principle | Measured Endpoint | Application in Antiviral Testing |

| Plaque Assay | Measures infectious virus particles by counting areas of cell lysis. | Number of plaques | Quantifying reduction in infectious virus titer by antiviral treatment. apub.kr |

| TCID50 Assay | Determines viral titer based on cytopathic effect in cell cultures. | Dilution causing CPE in 50% of cultures | Assessing the potency of an antiviral compound in preventing CPE. apub.kr |

| RT-qPCR | Quantifies viral RNA levels. | Viral RNA copies per cell or per unit volume | Monitoring the inhibition of viral genome replication or transcription. apub.krmdpi.com |

| Multi-Readout Assay | Combines measurement of multiple viral parameters (proteins, genomes, etc.). | Various (e.g., protein levels, genome copies, enzyme activity) | Comprehensive analysis of antiviral impact on different life cycle stages. mdpi.com |

| 3D Cell Culture/MPS | Utilizes 3D tissue-like structures for more physiological relevance. | Variable, depending on the specific model and virus | Evaluating antiviral efficacy in a more complex tissue environment. oup.com |

Validation of these assays involves demonstrating their accuracy, precision, sensitivity, and specificity. This is typically achieved by testing a range of compound concentrations to determine dose-response curves and calculating parameters such as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which represent the concentration of the compound required to inhibit viral activity by 50%.

Preclinical Animal Models for this compound Evaluation

Preclinical animal models are indispensable for evaluating the in vivo efficacy of antiviral compounds like this compound, assessing their pharmacokinetic and pharmacodynamic properties in a living system, and investigating potential effects on disease pathogenesis. While no single animal model can perfectly replicate all aspects of human viral infections, carefully selected models can provide crucial insights into the potential clinical utility of a candidate antiviral wjgnet.com.

The selection of appropriate animal models is guided by the specific virus being targeted and the aspects of the human disease that need to be studied wjgnet.com. Ideal animal models should ideally mimic key features of human infection, including the route of infection, disease severity, viral replication patterns, and relevant pathological changes wjgnet.comnih.gov.

Evaluation of this compound's Antiviral Efficacy in In Vivo Models

Evaluating the antiviral efficacy of this compound in vivo involves administering the compound to infected animal models and measuring its impact on viral load, disease severity, and other relevant endpoints. These studies are designed to determine if the compound can reduce viral replication, prevent or ameliorate disease symptoms, and improve survival rates mdpi.comnih.gov.

Typical endpoints for evaluating antiviral efficacy in vivo include:

Viral Load Reduction: Measuring the decrease in viral titers in target tissues, organs, or bodily fluids using techniques like plaque assays, TCID50, or RT-qPCR mdpi.comnih.gov.

Reduction in Disease Severity: Assessing clinical signs such as weight loss, fever, respiratory distress, and neurological symptoms using scoring systems nih.govmdpi.com.

Improved Survival Rates: Comparing the survival rate of treated animals to that of untreated control groups nih.govmdpi.com.

Reduced Pathology: Examining tissue samples for a decrease in inflammation, tissue damage, and other pathological changes associated with the viral infection nih.gov.

Studies evaluating antiviral efficacy in vivo often involve different treatment regimens, including prophylactic administration (before infection) and therapeutic administration (after infection onset), to assess the compound's potential for preventing or treating the disease nih.gov. Dose-response studies in animal models help determine the effective dose range of the compound in a living system.

Data from in vivo efficacy studies are often presented in tables and graphs illustrating the impact of the antiviral treatment on viral load, clinical scores, and survival over time. For example, studies might show a dose-dependent reduction in viral RNA copies in the lungs or a significant increase in survival rates in treated animals compared to controls.

Molecular Monitoring of Viral Dynamics in Preclinical Models

Molecular monitoring of viral dynamics in preclinical models provides valuable insights into how an antiviral compound affects the virus's behavior within the host. This involves using molecular techniques to track viral replication, spread, and gene expression in real-time or at different time points post-infection and treatment nih.gov.

Techniques used for molecular monitoring include:

Quantitative PCR or RT-qPCR: To measure viral genome or RNA levels in various tissues and organs over the course of infection and treatment apub.krmdpi.com. This helps determine the extent of viral replication and the compound's ability to suppress it.

Molecular Imaging: Techniques like bioluminescence or fluorescence imaging can be used with reporter viruses that express light-emitting or fluorescent proteins. This allows for non-invasive, real-time monitoring of viral infection dynamics, tissue tropism, and the impact of antiviral treatment in living animals nih.govpnas.org.

Analysis of Viral Proteins: Western blotting, ELISA, or immunofluorescence can be used to detect and quantify viral proteins in tissues or cells, providing information on viral gene expression and protein production mdpi.com.

Analysis of Host Gene Expression: Studying changes in host gene expression in response to infection and treatment using techniques like RNA sequencing can reveal the interplay between the virus, the host immune response, and the effects of the antiviral compound.

Monitoring viral dynamics helps researchers understand the mechanism of action of the antiviral compound, identify potential resistance development, and correlate viral load with disease severity and treatment outcome ersnet.orgmdpi.com. For instance, dynamic monitoring of viral signals can show how quickly an antiviral intervention reduces viral load or prevents its dissemination to different tissues frontiersin.org. Within-host modeling of viral dynamics, informed by experimental data, can also provide a more accurate understanding of the infection course and the impact of treatments mdpi.com.

Lead Optimization Strategies Applied to Litomeglovir Development

The Hit-to-Lead and Lead Optimization Paradigm in Antiviral Drug Discovery

The journey from identifying an initial active molecule (a "hit") to developing a viable drug candidate involves the crucial hit-to-lead and lead optimization phases. Following high-throughput screening (HTS) or other hit generation methods, which can identify thousands to millions of potential drug candidates (hits), the hit-to-lead process aims to narrow down these hits to a smaller number of promising compounds, known as lead series. upmbiomedicals.com Hits typically show activity at the target of interest but often lack the desired potency, selectivity, or pharmacokinetic properties required for a drug. substack.com

The lead optimization phase then focuses on extensively modifying and evaluating these lead series to enhance their biological activity and drug-like characteristics. upmbiomedicals.comcreative-biostructure.com This iterative process aims to achieve a balance of potency, target selectivity, favorable pharmacokinetics (absorption, distribution, metabolism, excretion - ADME), and reduced toxicity, thereby increasing the likelihood of success in subsequent preclinical and clinical stages. upmbiomedicals.comcreative-biostructure.com The goal is to transform a biologically active molecule into a preclinical drug candidate with an optimized profile. creative-biostructure.com

Iterative Design-Synthesis-Test-Analyze (DSTA) Cycles for Antiviral Analogues

Lead optimization is fundamentally an iterative process, often described as Design-Synthesis-Test-Analyze (DSTA) cycles (sometimes referred to as Design-Make-Test-Analyze - DMTA). bruker.combruker.com In the context of developing antiviral analogues, this cycle involves:

Design: Based on the biological data and structural information of existing lead compounds, medicinal chemists design new analogues with modifications aimed at improving specific properties, such as potency, selectivity, or ADME characteristics. numberanalytics.com Computational approaches often play a significant role in this design phase.

Synthesis: The designed analogues are then synthesized in the laboratory. numberanalytics.com Novel synthetic technologies can facilitate the rapid creation of diverse chemical space. bruker.com

Test: The newly synthesized compounds are rigorously tested in various biological assays to evaluate their antiviral activity, potency, selectivity against the viral target, and potential off-target effects. upmbiomedicals.comsubstack.comcreative-biostructure.com In vitro and in vivo characterization of lead compounds are crucial aspects of this stage. creative-biostructure.com

Analyze: The data obtained from the biological testing are analyzed to understand the structure-activity relationships (SAR). bruker.comnih.govresearchgate.net This analysis provides insights into how structural modifications impact biological activity and guides the design of the next round of analogues in the iterative cycle. bruker.comnumberanalytics.com

This cyclical process is repeated, with each iteration building upon the knowledge gained from the previous one, progressively refining the properties of the lead compounds until an optimal candidate is identified.

Computational Approaches in Lead Optimization

Computational methods have become indispensable tools in modern antiviral drug discovery and lead optimization, offering significant advantages in terms of speed, cost reduction, and precision. researchgate.netpatsnap.comspandidos-publications.comeurekaselect.com These approaches leverage advanced algorithms and software to predict molecular interactions, design novel compounds, and optimize existing leads. researchgate.net

Ligand-Based and Structure-Based Drug Design Refinement

Computational drug design approaches are broadly categorized into ligand-based drug design (LBDD) and structure-based drug design (SBDD). eurekaselect.commdpi.com Both play crucial roles in refining lead compounds:

Ligand-Based Drug Design (LBDD): This approach is utilized when the three-dimensional structure of the biological target is not available. mdpi.com LBDD relies on the knowledge of existing active molecules (ligands) to derive a pharmacophore model or quantitative structure-activity relationship (QSAR) model. researchgate.neteurekaselect.commdpi.com These models describe the essential structural features and physicochemical properties required for biological activity, guiding the design of new analogues with improved properties. researchgate.netresearchgate.netmdpi.com

Structure-Based Drug Design (SBDD): This approach utilizes the three-dimensional structure of the biological target, typically obtained through techniques like X-ray crystallography or cryo-electron microscopy. spandidos-publications.commdpi.com Methods such as molecular docking predict how small molecules bind to the target's active site, allowing researchers to design compounds with optimal binding affinity and interactions. researchgate.netspandidos-publications.commdpi.com Molecular dynamics simulations can further provide insights into the stability of the protein-ligand complex and conformational changes. researchgate.netspandidos-publications.commdpi.com SBDD is particularly valuable for rationally designing more selective and potent ligands by understanding the atomic-level interactions. bruker.com Combining structural studies with computational docking and high-throughput screening can rapidly identify and optimize lead compounds. patsnap.com

Both LBDD and SBDD contribute to the iterative refinement of molecular structures within the lead optimization process, helping to improve target specificity and potency. researchgate.netmdpi.comdesertsci.com

Artificial Intelligence and Machine Learning in Molecular Generation

Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into antiviral drug discovery, including the molecular generation aspect of lead optimization. patsnap.commdpi.comimrpress.comfrontiersin.org AI/ML algorithms can analyze vast datasets of molecular structures and biological activities to identify patterns and predict the properties of new, unsynthesized compounds. patsnap.commdpi.com

Biological Screening in Lead Optimization

Biological screening is an essential component of lead optimization, providing the experimental data necessary to evaluate the performance of designed and synthesized antiviral analogues. upmbiomedicals.comcreative-biostructure.com This involves a battery of in vitro and sometimes in vivo assays to assess various biological properties. creative-biostructure.com

Refinement of Potency and Selectivity Profiles

A primary goal of biological screening during lead optimization is the refinement of potency and selectivity profiles. upmbiomedicals.comcreative-biostructure.com

Potency: Assays are conducted to measure the concentration at which a compound inhibits viral replication or a specific viral target by a certain percentage (e.g., EC50 or IC50). substack.com Iterative synthesis and testing allow researchers to identify structural modifications that lead to increased potency. bruker.comnih.gov

Selectivity: It is crucial that an antiviral compound selectively targets the virus or a host factor essential for viral replication without causing significant harm to host cells or interacting with unintended biological targets. upmbiomedicals.comcreative-biostructure.comresearchgate.net Screening against a panel of related and unrelated targets, as well as assessing cytotoxicity in various cell lines, helps to evaluate and improve the selectivity profile of lead compounds. researchgate.net High selectivity is vital to minimize off-target effects and potential toxicity. desertsci.comresearchgate.net

Assessment of Target Engagement and Mechanism Confirmation

Confirming that a compound interacts with its intended biological target within a living system is crucial for successful drug discovery and understanding its mechanism of action. Target engagement studies aim to demonstrate a direct binding event between the compound and the target protein in a physiologically relevant environment nih.govresearchgate.net. This is particularly important during lead optimization to ensure that observed cellular effects are a direct consequence of target binding and not due to off-target interactions nih.gov.

Methods for assessing target engagement include techniques that measure the compound's binding affinity to the target protein in cells or tissues nih.govresearchgate.net. The Cellular Thermal Shift Assay (CETSA) is one such label-free method that assesses the thermal stability of proteins in living cells; compound binding can alter a protein's thermal stability, and a shift in its melting curve is indicative of cellular target engagement nih.gov. CETSA can be used in various stages, including hit confirmation and lead optimization, to guide compound design and support structure-activity relationship (SAR) analysis nih.govpelagobio.com. Another approach, the Chemical Protein Stability Assay (CPSA), is a high-throughput method that assesses protein stability in cellular lysates and is compatible with large-scale screening applications selvita.com. Chemoproteomic methods can also be employed to determine the spectrum of proteins a chemical probe interacts with, helping to confirm target engagement and elucidate the mechanism of action, including potential polypharmacology nih.gov.

For Litomeglovir, the assessment of target engagement and mechanism confirmation would have involved employing such techniques to verify its interaction with its specific biological target, likely a viral or host protein relevant to the disease it was designed to treat. This assessment helps to validate the target and strengthens the understanding of how this compound exerts its biological effects nih.gov. Correlation between functional readouts and cellular target engagement further supports the involvement of the target protein in the biological pathway nih.gov.

While specific data for this compound's target engagement studies are not available in the provided search results, the general principles and methods described highlight the types of assessments that would have been integral to confirming its mechanism during lead optimization.

Q & A

Q. What is the mechanistic basis of Litomeglovir’s antiviral activity, and how can researchers validate its target specificity?

this compound’s mechanism involves inhibiting viral DNA polymerase through competitive binding to the active site. To validate target specificity:

- Perform in vitro enzyme inhibition assays using purified viral and host polymerases to compare IC50 values .

- Use CRISPR-Cas9 knockout models to confirm reduced antiviral efficacy in cells lacking the target polymerase .

- Cross-reference structural data (e.g., cryo-EM or X-ray crystallography) to confirm binding interactions .

Q. Which standardized assays are recommended for quantifying this compound’s efficacy in preclinical studies?

- Plaque reduction assays : Measure viral titer reduction in infected cell monolayers (report EC50 with 95% confidence intervals) .

- Time-of-addition experiments : Determine the stage of viral replication inhibited (e.g., pre/post-entry) .

- Cytotoxicity assays : Use MTT or ATP-based assays to calculate selectivity indices (SI = CC50/EC50) .

Q. How should researchers address discrepancies in reported EC50 values across studies?

Discrepancies may arise from variations in cell lines, viral strains, or assay protocols. Mitigation strategies include:

- Standardizing cell culture conditions (e.g., passage number, serum concentration) .

- Replicating experiments using WHO-recommended reference viral strains .

- Applying meta-analysis techniques to reconcile data, weighting studies by sample size and methodological rigor .

Advanced Research Questions

Q. What in vivo models are most suitable for evaluating this compound’s pharmacokinetic-pharmacodynamic (PK/PD) relationship?

- Humanized mouse models : Assess drug penetration into viral reservoirs (e.g., lymphoid tissue) via LC-MS/MS .

- Non-human primates (NHPs) : Monitor viral load reduction and resistance emergence in acute/chronic infection models .

- Physiologically based pharmacokinetic (PBPK) modeling : Predict human dosing regimens using preclinical data .

Q. How can researchers investigate this compound’s resistance mechanisms and clinical relevance?

- Serial passage experiments : Expose viruses to subtherapeutic drug concentrations; sequence viral genomes to identify mutations .

- Fitness cost analysis : Compare replication kinetics of wild-type vs. resistant strains in competitive assays .

- Structural modeling : Map resistance mutations to polymerase domains to predict cross-resistance with other antivirals .

Q. What methodologies are optimal for studying this compound’s synergy with other antivirals?

- Isobologram analysis : Calculate combination indices (CI) using Chou-Talalay’s method .

- Mechanistic profiling : Use transcriptomics (RNA-seq) to identify pathways enhanced by combination therapy .

- In silico docking : Screen for complementary binding sites between this compound and partner drugs .

Data Analysis & Reporting Guidelines

Q. How should researchers validate this compound’s purity and stability in experimental setups?

- HPLC-UV/HRMS : Confirm chemical integrity (>98% purity) and detect degradation products under storage conditions .

- Forced degradation studies : Expose the compound to heat, light, and humidity; quantify degradation via peak area analysis .

Q. What statistical approaches are critical for interpreting dose-response data in resistance studies?

- Non-linear regression : Fit sigmoidal curves to dose-response data (use AIC/BIC for model selection) .

- Mann-Whitney U tests : Compare viral load reductions between treatment groups in small-sample studies .

- Bonferroni correction : Adjust p-values for multiple comparisons in genomic mutation analyses .

Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility when sharing this compound-related data?

- FAIR principles : Share raw datasets (e.g., sequencing reads, chromatograms) in public repositories like Zenodo .

- MIAME compliance : Report detailed experimental conditions (e.g., cell lines, passage numbers, assay buffers) .

Q. What ethical approvals are required for this compound studies involving animal models?

- Obtain IACUC approval for in vivo experiments, justifying sample sizes via power analysis .

- Adhere to ARRIVE guidelines for reporting animal study design and outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.